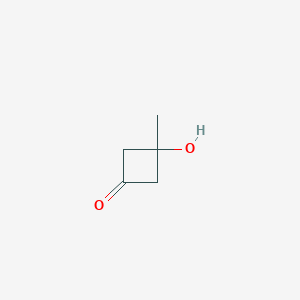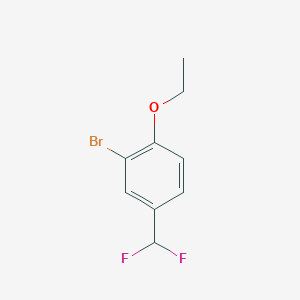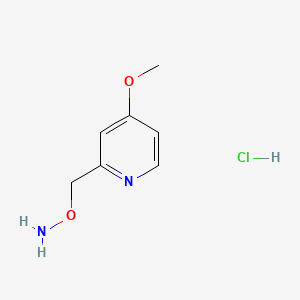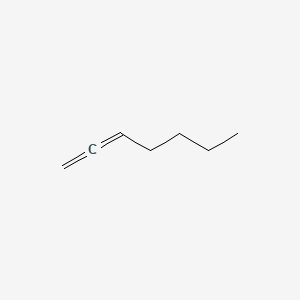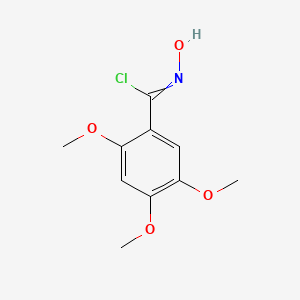
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of hydroxy, methoxy, and chloride functional groups attached to a benzimidoyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds
Reduction: Reduction reactions can yield amines or hydroxylamines
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines or hydroxylamines
Substitution: Formation of various substituted benzimidoyl derivatives
科学的研究の応用
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloride group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Hydroxybenzimidazole: Shares the hydroxy and benzimidazole core but lacks the methoxy groups
2,4,5-Trimethoxybenzaldehyde: Precursor in the synthesis, lacks the hydroxy and chloride groups
N-Hydroxyphthalimide: Similar in having a hydroxy group but differs in the core structure
Uniqueness
N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is unique due to the combination of hydroxy, methoxy, and chloride functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C10H12ClNO4 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
N-hydroxy-2,4,5-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(11)12-13/h4-5,13H,1-3H3 |
InChIキー |
KJYKPJYPAJOATB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=NO)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


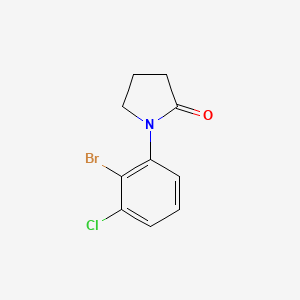
![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
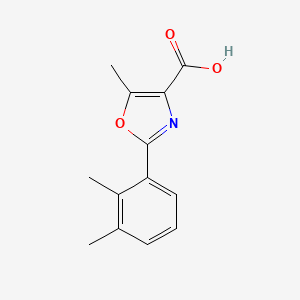
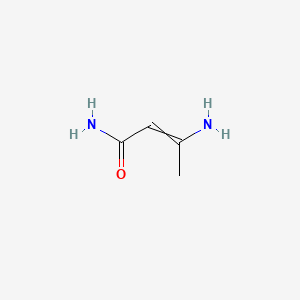
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
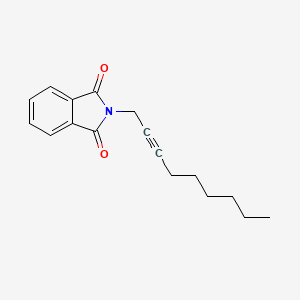
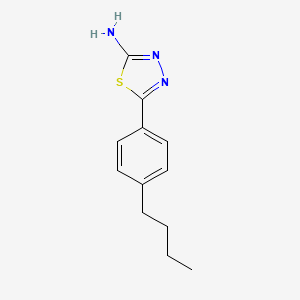
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
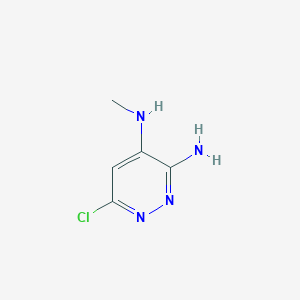
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)
